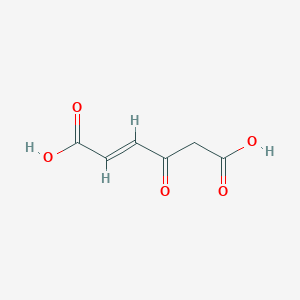
Fumarylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumarylacetic acid is a 4-oxohex-2-enedioic acid. It is a conjugate acid of a fumarylacetate.
科学的研究の応用
1. Therapeutic Potential in Multiple Sclerosis
Fumarylacetic acid, as a derivative of fumaric acid, has shown promise in the treatment of multiple sclerosis (MS). Fumaric acid esters have immunomodulatory effects and can reduce peripheral CD4+ and CD8+ T-lymphocytes through apoptosis induction. In vitro studies have indicated their ability to inhibit NF-κB-dependent transcription of TNF-α induced genes in human endothelial cells. Clinical trials have demonstrated significant reductions in the number of gadolinium-enhancing lesions in patients with relapsing-remitting MS (Moharregh-Khiabani et al., 2009).
2. Production and Optimization in Microbial Systems
Research in metabolic engineering has focused on optimizing microbial systems for the efficient production of fumaric acid. Strategies include genetic modifications to increase the flux towards fumaric acid production in organisms like Escherichia coli and Rhizopus oryzae. These modifications have led to increased yields of fumaric acid, showcasing the potential for biotechnological applications (Song & Lee, 2015); (Zhang, Skory, & Yang, 2012).
3. Biomedical Applications
Fumarylacetic acid and its derivatives have various biomedical applications, including use as matrix ingredients in scaffold fabrication for tissue engineering and as components in drug delivery systems. They have shown potential in reducing inflammatory conditions and are being investigated for their neuroprotective effects, particularly in conditions like HIV-associated neurocognitive disorders (Das, Brar, & Verma, 2016).
4. Fumaric Acid in Agriculture
Fumaric acid derivatives have been studied for their impact on meat productivity in cattle. Research indicates that fumaric acid can increase the average daily gain in cattle, suggesting its potential use as an additive in animal feed to improve meat production efficiency (Hutsol & Dmytruk, 2021).
特性
製品名 |
Fumarylacetic acid |
|---|---|
分子式 |
C6H6O5 |
分子量 |
158.11 g/mol |
IUPAC名 |
(E)-4-oxohex-2-enedioic acid |
InChI |
InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1+ |
InChIキー |
SOXXPQLIZIPMIZ-OWOJBTEDSA-N |
異性体SMILES |
C(C(=O)/C=C/C(=O)O)C(=O)O |
SMILES |
C(C(=O)C=CC(=O)O)C(=O)O |
正規SMILES |
C(C(=O)C=CC(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



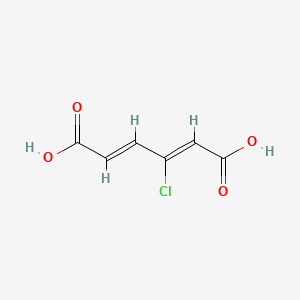

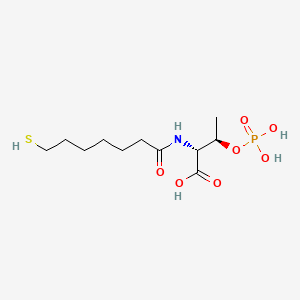
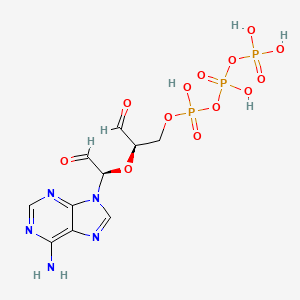
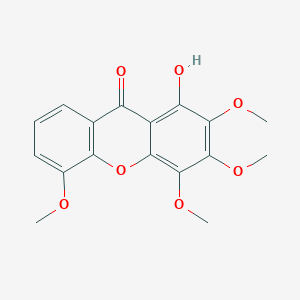
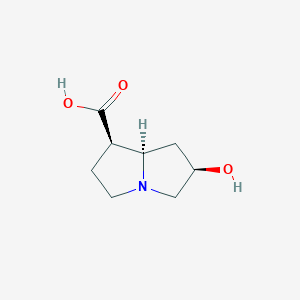

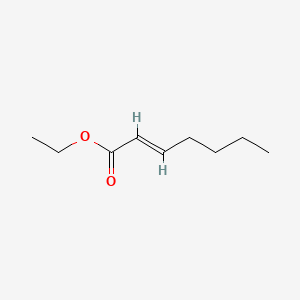

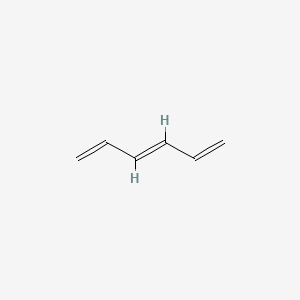
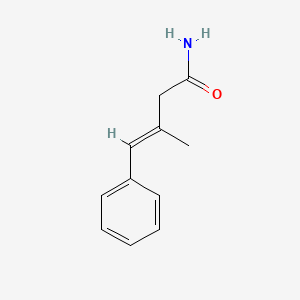
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)